molecular formula C11H19NO3 B2523355 tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 2167453-53-2

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2523355
CAS No.: 2167453-53-2
M. Wt: 213.277
InChI Key: ANYXOONFHQCZBY-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxyl group, and a nitrogen atom within a bicyclo[410]heptane framework

Mechanism of Action

Mode of Action

The specific mode of action of Tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

The synthesis of tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route begins with 4-hydroxymethyl pyridine, which undergoes a series of reactions to form the desired bicyclic structure. The key steps include:

Chemical Reactions Analysis

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Material Science: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar bicyclic compounds, such as:

The uniqueness of tert-Butyl 6-hydroxy-3-azabicyclo[41

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-11(14)6-8(11)7-12/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYXOONFHQCZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167453-53-2
Record name tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
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